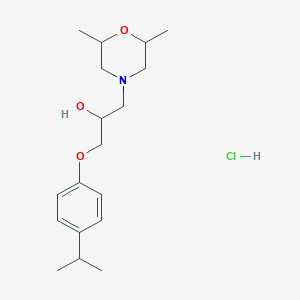
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-5-methyl-3-thiophenecarboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are a type of ATP-gated ion channel that is expressed in immune cells and plays a crucial role in inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
A-438079 acts as a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels that are expressed in immune cells and play a crucial role in inflammation and immune responses. The activation of P2X7 receptors leads to the release of pro-inflammatory cytokines and chemokines, which contribute to the development of various diseases. A-438079 blocks the P2X7 receptor, thereby reducing inflammation and immune responses.
Biochemical and Physiological Effects:
A-438079 has been shown to have several biochemical and physiological effects. Studies have shown that A-438079 inhibits the release of pro-inflammatory cytokines and chemokines, reduces the activation of immune cells, and promotes apoptosis in cancer cells. A-438079 has also been shown to reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of A-438079 is its selectivity for the P2X7 receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. However, one of the limitations of A-438079 is its relatively low potency, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for the research and development of A-438079. One of the most promising directions is in the development of A-438079-based therapies for cancer. Studies have shown that A-438079 can inhibit the growth and metastasis of cancer cells, and further research is needed to explore its potential as a cancer therapy. Another promising direction is in the development of A-438079-based therapies for neurodegenerative disorders. Studies have shown that A-438079 can reduce neuroinflammation and improve cognitive function in animal models of neurodegenerative disorders, and further research is needed to explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of A-438079 is a complex process that involves several steps. The first step involves the reaction of 5-methyl-3-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tert-butyl hydroxylamine to form the tert-butyl ester of the corresponding hydroxamic acid. The hydroxamic acid is then reacted with 3-chloro-5-(2,3-dichlorophenyl)isoxazole to form the final product, A-438079.
Applications De Recherche Scientifique
A-438079 has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of A-438079 is in the treatment of cancer. Studies have shown that P2X7 receptors are overexpressed in various types of cancer, and their activation promotes tumor growth and metastasis. A-438079 has been shown to inhibit the growth and metastasis of cancer cells by blocking the P2X7 receptor.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-8-5-9(7-18-8)12(16)14-11-6-10(17-15-11)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSGZKNPSOXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropoxyphenyl)-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5112806.png)
![N'-[(4-oxo-4H-chromen-3-yl)methylene]-3-propoxybenzohydrazide](/img/structure/B5112817.png)
![6-oxo-1-(3-phenylpropyl)-N-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5112819.png)
![ethyl 3-amino-1-(4-pyridinyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B5112820.png)
![4-[4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B5112824.png)

![3-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5112857.png)

![3-[1-(4-fluorobenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B5112867.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5112875.png)
![4-[6-(4-tert-butylphenoxy)hexyl]morpholine](/img/structure/B5112882.png)
![N-(3-cyclopentylpropyl)-3-{5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5112887.png)
![3-{3-[4-(benzyloxy)phenoxy]propyl}-4(3H)-quinazolinone](/img/structure/B5112892.png)
